Selfotel
Vue d'ensemble
Description
Selfotel (CGS-19755) is a drug that acts as a competitive NMDA antagonist, directly competing with glutamate for binding to the receptor . It was initially researched for the treatment of stroke .
Synthesis Analysis
An asymmetric synthesis of cyclic amino acids having piperidine and azepane core structures was realized starting from readily available glycine and alanine esters by combination of phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination .
Molecular Structure Analysis
The molecular formula of Selfotel is C7H14NO5P, with an average mass of 223.163 Da and a monoisotopic mass of 223.060959 Da .
Chemical Reactions Analysis
While specific chemical reactions involving Selfotel are not detailed in the available literature, it’s known that Selfotel acts as a competitive NMDA antagonist .
Physical And Chemical Properties Analysis
Selfotel is a racemic mixture with the chemical name (+/−)-cis-4-(phosphonomethyl)2-piperidine carboxylic acid; it is a rigid analog of 2-amino-5-phosphonopenranoic acid (AP5). It is relatively stable under normal (ambient) conditions, but the compound should be protected from excessive heat .
Applications De Recherche Scientifique
Neuroprotection in Acute Ischemic Stroke
Selfotel has been explored as a neuroprotective agent in acute ischemic stroke due to its properties as a competitive NMDA receptor antagonist. It binds directly to the NMDA site of the glutamate receptor, inhibiting the action of glutamate in the excitotoxic environment of acute ischemia . Clinical studies have investigated its safety and efficacy, with some suggesting that it may be safe and potentially effective when administered within 6 hours of stroke onset .
Neuroprotective Strategy in Combination Therapies
Selfotel’s neuroprotective strategy has been applied alone or in combination with other treatments aiming at directly inhibiting ischemia-induced cell injury or death .
Preclinical Applications
Preclinical studies have shown that Selfotel limits neuronal damage in various animal stroke models, which paved the way for human clinical trials .
Mécanisme D'action
Target of Action
Selfotel, also known as CGS-19755, is a drug that acts as a competitive NMDA antagonist . The primary target of Selfotel is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in the transmission of excitatory signals in the nervous system .
Mode of Action
Selfotel directly competes with glutamate for binding to the NMDA receptor . By binding to the receptor, Selfotel inhibits the action of glutamate, an excitatory neurotransmitter . This competitive antagonism at the NMDA receptor is the primary mode of action of Selfotel .
Biochemical Pathways
The action of Selfotel affects several biochemical pathways. The inhibition of NMDA receptors by Selfotel can prevent the overstimulation of these receptors, a condition known as excitotoxicity . Excitotoxicity is associated with several neurological conditions, including stroke and traumatic brain injury . By preventing excitotoxicity, Selfotel can potentially mitigate the damage caused by these conditions .
Pharmacokinetics
It is known that selfotel has been tested in clinical trials for stroke and traumatic brain injury . The safety and efficacy of doses up to 1.5 mg/kg have been evaluated .
Result of Action
The molecular and cellular effects of Selfotel’s action are complex. Initial studies showed that Selfotel has anticonvulsant, anxiolytic, analgesic, and neuroprotective effects . As a result, clinical development of Selfotel was ultimately discontinued .
Safety and Hazards
Selfotel was not an effective treatment for acute ischemic stroke. Furthermore, a trend toward increased mortality, particularly within the first 30 days and in patients with severe stroke, suggests that the drug might have a neurotoxic effect in brain ischemia . The safety data sheet for Selfotel suggests that it should be handled with care, and any exposure should be treated immediately .
Orientations Futures
Despite the challenges faced in the development of neuroprotective strategies in acute ischemic stroke (AIS), newer agents have shown promise in neuroprotection, and human trials are ongoing . The past challenges and limitations in clinical trials and proposed possible ways to address these issues were highlighted .
Propriétés
IUPAC Name |
(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRCCNDNGONCD-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045675 | |
Record name | Selfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selfotel | |
CAS RN |
110347-85-8, 113229-62-2 | |
Record name | Selfotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selfotel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selfotel, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SELFOTEL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Selfotel (cis-4-phosphonomethyl-2-piperidine carboxylic acid) acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glutamate recognition site [, , ]. This binding prevents glutamate, an excitatory neurotransmitter, from activating the receptor. By blocking NMDA receptor activation, Selfotel reduces excessive calcium influx into neurons, which is believed to contribute to neuronal damage following events like stroke or traumatic brain injury [, , , , , , ]. This neuroprotective effect has been observed in various animal models [, , , , ].
A: * Molecular Formula: C7H12NO5P* Molecular Weight: 221.15 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR and X-ray diffraction have been employed to elucidate the structures of Selfotel and its analogs [, ].
ANone: Selfotel is not known to possess catalytic properties. Its primary mechanism of action revolves around receptor binding rather than catalyzing chemical reactions.
A: While the provided abstracts don't elaborate on specific computational studies, they highlight the development of structural analogs of Selfotel []. It is highly likely that computational methods like molecular docking, QSAR modeling, and molecular dynamics simulations were employed during the design and optimization of these analogs.
A: Research has focused on synthesizing Selfotel analogs with variations in their aromatic and piperidine moieties [, ]. These modifications aim to explore the SAR and potentially identify compounds with improved potency, selectivity for NMDA receptor subtypes, or more favorable pharmacological profiles.
ANone: Selfotel's neuroprotective potential has been extensively studied in both in vitro and in vivo models:
- In vitro: Studies have utilized chick embryo retina slices and cultured rat hippocampal and cortical neurons to demonstrate Selfotel's ability to protect against glutamate- and NMDA-induced neurotoxicity [].
- In vivo: Various animal models, including those mimicking global and focal ischemia, head and spinal cord trauma, and acute subdural hematoma, have been used [, , , , , , ]. These studies demonstrated Selfotel's neuroprotective efficacy, albeit with varying degrees of success.
ANone: The development of resistance to Selfotel has not been documented in the literature.
ANone: While Selfotel exhibited neuroprotective effects in preclinical models, clinical trials revealed potential safety concerns. These concerns primarily revolved around dose-limiting neuropsychological side effects, including:
- Psychomimetic effects: Hallucinations, agitation, confusion, paranoia, and delirium were frequently reported, particularly at doses above 1.0 mg/kg [, , ].
- Neurological effects: Ataxia and dizziness were also observed in some patients [].
ANone: The provided abstracts do not mention specific biomarkers associated with Selfotel treatment.
A: The abstracts mention the use of high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine Selfotel enantiomers in human urine after derivatization []. This suggests a combination of analytical techniques were employed to study its pharmacokinetics and metabolism.
ANone: The provided abstracts do not contain information regarding the dissolution and solubility of Selfotel.
ANone: Selfotel's journey highlights both the promise and challenges of developing neuroprotective therapies:
- Early Promise: Preclinical studies in various animal models demonstrated the potential of Selfotel as a neuroprotective agent against different types of cerebral injury [, , , , ].
- Clinical Trials: This early promise led to the initiation of Phase III clinical trials in both severe head injury and acute ischemic stroke patients [, , ].
- Premature Termination: Concerns regarding potential increased mortality and lack of clear efficacy led to the premature termination of these trials [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.